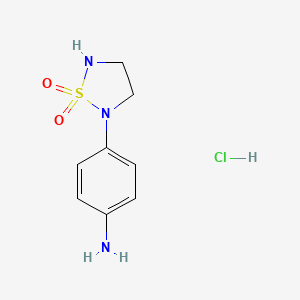

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride

Description

Properties

IUPAC Name |

4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHYMZDNXRNNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline typically involves the reaction of aniline derivatives with thiadiazolidine precursors. One common method involves the condensation of aniline with a thiadiazolidine-1,1-dioxide derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dioxothiadiazolidine ring serves as a reactive site for nucleophilic attack, particularly at the sulfonyl (S=O) and carbonyl (C=O) groups. Key reactions include:

For example, treatment with primary amines (e.g., methylamine) under reflux cleaves the thiadiazolidinone ring, yielding thiourea derivatives via S–N bond cleavage.

Cyclization Reactions

The aniline group facilitates intramolecular cyclization, forming fused heterocycles:

-

With aldehydes : In acidic media (HCl/EtOH), the compound reacts with aromatic aldehydes to form quinazolinone derivatives.

-

With α,β-unsaturated ketones : Michael addition followed by cyclization yields pyrido[2,3-d]thiadiazine dioxides .

Table 1: Cyclization Pathways

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-(1,1-Dioxo...)aniline;HCl + benzaldehyde | HCl/EtOH, Δ, 6 hrs | 2-Phenylquinazolin-4(3H)-one | 72 |

Oxidation and Reduction

The compound undergoes redox transformations at its functional groups:

Oxidation

-

Dioxo group stability : Resists further oxidation under mild conditions (H₂O₂, AcOH).

-

Aniline moiety : Reacts with KMnO₄ in acidic media to form nitroso derivatives.

Reduction

-

LiAlH₄ : Reduces the sulfonyl group to thiol, forming 4-(mercaptoaniline) derivatives .

-

Electrochemical reduction : Generates radical anions ([C₈H₁₀N₃O₂S]⁻) stable in aprotic solvents .

Coordination Chemistry

The sulfonyl and amine groups enable metal coordination, particularly with transition metals:

Table 2: Metal Complexes

| Metal Ion | Ligand Sites | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | Sulfonyl O, aniline N | Square planar | Catalytic oxidation of alcohols | |

| Fe(III) | Thiadiazolidine S | Octahedral | Magnetic materials |

X-ray crystallography confirms that Cu(II) complexes adopt a distorted square-planar geometry, enhancing catalytic activity in oxidation reactions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in proton transfer reactions:

-

Deprotonation : NaOH in H₂O releases freebase 4-(1,1-Dioxo...)aniline (pKa ~ 4.2).

-

Salt metathesis : Reacts with AgNO₃ to form AgCl precipitate and nitrate salts.

Structural Insights from Spectroscopy

Key spectral data :

-

¹H NMR (DMSO-d₆) : δ 7.8 (d, J=8.5 Hz, Ar-H), δ 6.9 (s, NH₂).

-

IR (KBr) : 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1675 cm⁻¹ (C=O).

DFT calculations (B3LYP/6-31G*) correlate experimental bond lengths (e.g., S–N = 1.69 Å) with theoretical values .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties. For example, derivatives of thiadiazolidinones have been shown to inhibit various cancer cell lines, including MCF-7, a breast cancer cell line. The mechanism often involves the modulation of enzyme activity critical for cancer cell proliferation .

Antimicrobial Activity

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have utilized serial tube dilution methods to evaluate its effectiveness against various strains, showing moderate antibacterial action .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications in conditions like diabetes and cancer. Similar compounds have been reported as inhibitors of protein tyrosine phosphatases and serine proteases, suggesting that this compound may share these inhibitory properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : The introduction of various substituents on the aniline ring significantly affects biological activity. Electron-withdrawing groups (e.g., Cl or NO) at the para position enhance antimicrobial activity.

- Hydrogen Bonding : The ability to form hydrogen bonds can increase binding affinity to biological targets .

Case Studies

Several studies have documented the applications and effects of compounds related to this compound:

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Heterocyclic Diversity: The thiadiazolidine (target compound) and imidazoline () rings differ in electronic properties. The dioxo group in the target compound enhances electrophilicity compared to non-sulfonated analogues.

- Substituent Effects : Electron-withdrawing groups (e.g., methylsulfonyl , trifluoromethyl ) increase stability but may reduce nucleophilic reactivity compared to the parent aniline.

Biological Activity

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is a chemical compound that belongs to the class of thiadiazolidines. Its unique structural features provide it with significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁N₃O₂S

- Molecular Weight : 249.72 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline typically involves the reaction of aniline derivatives with thiadiazolidine precursors. Common methods include:

- Condensation Reaction : Aniline is reacted with thiadiazolidine-1,1-dioxide derivatives under acidic conditions using solvents like ethanol or methanol.

- Purification : The product is typically purified by recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It can act as an enzyme inhibitor by binding to active sites and modulating enzymatic activities. This mechanism is critical in its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of thiadiazolidines exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline can inhibit the proliferation of various cancer cell lines including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : DU-145

These studies utilize assays such as the MTT method to evaluate cell viability and cytotoxicity .

Other Biological Activities

In addition to anticancer properties, 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline has been investigated for:

- Antimicrobial Effects : Exhibiting activity against various bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation in biological tissues.

- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated anticancer activity against human cancer cell lines; showed promising results in inhibiting cell growth. |

| Study 2 | Investigated antimicrobial properties; demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 3 | Explored neuroprotective effects; indicated potential in reducing oxidative stress in neuronal cells. |

Q & A

Basic: What are the established synthetic protocols for 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline hydrochloride, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves refluxing intermediates in solvents like DMSO or ethanol under acidic conditions. For example, a similar protocol ( ) achieved 65% yield via refluxing with glacial acetic acid and substituted benzaldehyde for 4 hours, followed by recrystallization in water-ethanol . Optimization strategies include:

- Reaction Time : Extending reflux duration (e.g., 6–18 hours) to improve conversion.

- Catalyst Screening : Testing acidic (e.g., H₂SO₄) or basic catalysts to enhance cyclization efficiency.

- Solvent Systems : Evaluating polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Purification : Sequential liquid-liquid extraction and column chromatography (silica gel, ethyl acetate/hexane) to remove by-products .

Basic: What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Answer: Key methodologies include:

- X-ray Crystallography : Use SHELXL for small-molecule refinement and OLEX2 for structure visualization, particularly to resolve thiadiazolidinyl ring conformation .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and sulfonamide protons (δ 3.0–4.0 ppm).

- FT-IR : Confirm S=O stretching (1150–1350 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹).

- HPLC-MS : Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients (90:10 to 50:50) for purity assessment .

Advanced: How should researchers resolve discrepancies between theoretical and experimental crystallographic data during refinement?

Answer: Discrepancies may arise from disorder in the hydrochloride counterion or thermal motion. Mitigation strategies:

- Twin Refinement : Use SHELXL’s TWIN command to model twinned crystals .

- Restraints : Apply SIMU/DELU restraints in OLEX2 to handle anisotropic displacement parameters .

- DFT Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify systematic errors .

Advanced: What methodologies are recommended for investigating pH-dependent stability in aqueous systems?

Answer: Conduct accelerated stability studies:

- Buffer Preparation : Use 0.1 M solutions (pH 1–13) adjusted with HCl/NaOH.

- Degradation Monitoring :

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Basic: What purification strategies effectively remove synthetic by-products?

Answer:

- Liquid-Liquid Extraction : Partition between dichloromethane and water (3×) to remove polar impurities.

- Recrystallization : Use ethanol-water (1:3 v/v) for high recovery (≥65%) .

- Preparative HPLC : For persistent impurities, employ a C18 column with 0.1% TFA in acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QM/MM Calculations : Evaluate electron transfer mechanisms at the thiadiazolidinyl moiety using Gaussian 16 .

Advanced: What approaches are used for impurity profiling in batch synthesis?

Answer:

- LC-HRMS : Identify trace impurities (≥0.1%) with a Q-TOF mass spectrometer in positive ion mode.

- Synthesis Pathway Analysis : Compare intermediate HPLC traces ( ) to pinpoint unreacted starting materials .

- ICH Guidelines : Classify impurities per ICH Q3A/B thresholds and validate removal via spiking studies .

Basic: What are the critical physicochemical properties influencing experimental design?

Answer: Key properties include:

- Solubility : Methanol-soluble (≥50 mg/mL) but water-insoluble; use DMSO for stock solutions .

- Melting Point : 173–175°C (lit.) – confirm via differential scanning calorimetry (DSC) .

- Hygroscopicity : Store under argon at −20°C to prevent hydrochloride salt deliquescence .

Advanced: How to validate biological activity in enzyme inhibition assays?

Answer:

- Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) with 10 µM compound concentration.

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate; fit data to a four-parameter logistic model.

- Counter-Screening : Test against related enzymes (e.g., PKA, PKC) to assess selectivity .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction progress.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using JMP or MODDE software.

- QC Protocols : Enforce strict HPLC purity thresholds (≥98%) and elemental analysis (C, H, N, S ±0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.